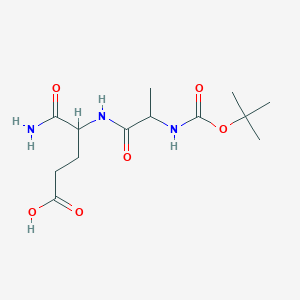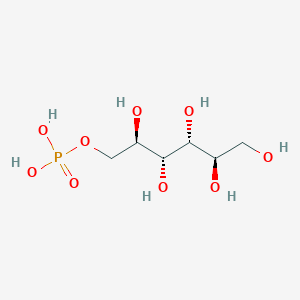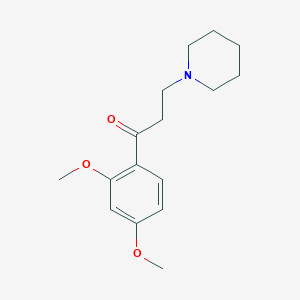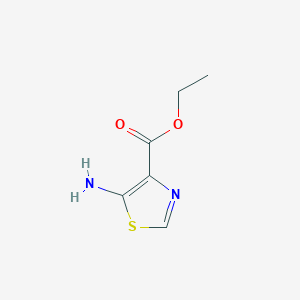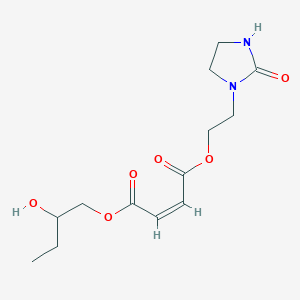![molecular formula C13H17NO4 B098274 N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide CAS No. 17016-65-8](/img/structure/B98274.png)
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, also known as DMOB, is a small molecule compound that has been widely used in scientific research. DMOB is a derivative of salicylamide and has been shown to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects.
作用机制
The mechanism of action of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of O-GlcNAcase, an enzyme that removes O-GlcNAc modification from proteins. This leads to an increase in protein O-GlcNAcylation, which has been implicated in various cellular processes, including transcription, translation, and signal transduction.
Biochemical and Physiological Effects:
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide in lab experiments is its relatively low cost and easy availability. N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has also been shown to have good stability and solubility in water. However, one limitation of using N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide is its potential for off-target effects, as it has been shown to inhibit other enzymes besides O-GlcNAcase. In addition, the effects of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide may be cell type-specific, and the optimal concentration and duration of treatment may vary depending on the experimental system used.
未来方向
There are many potential future directions for research on N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide. One area of interest is the development of more potent and selective inhibitors of O-GlcNAcase. Another area of research is the study of the role of O-GlcNAcylation in various diseases, including cancer and diabetes. In addition, N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide may have potential applications in the development of antiviral therapies. Further studies are needed to fully understand the mechanism of action of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, or N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, is a small molecule compound with various biological activities. Its synthesis method has been optimized to produce high yields of pure N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide. N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been extensively studied for its potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer effects. Its mechanism of action involves the inhibition of O-GlcNAcase, leading to an increase in protein O-GlcNAcylation. N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has many advantages for lab experiments, but also has limitations. There are many potential future directions for research on N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, including the development of more potent and selective inhibitors of O-GlcNAcase and the study of its role in various diseases.
合成方法
The synthesis of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide involves the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2-aminobenzamide in the presence of silver carbonate. The resulting product is then deacetylated with sodium methoxide to obtain N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide. This synthesis method has been optimized to produce high yields of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide with good purity.
科学研究应用
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus. N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has also been found to have anti-inflammatory and anticancer effects. In addition, N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been used as a tool compound to study the role of O-GlcNAc modification in various biological processes.
属性
CAS 编号 |
17016-65-8 |
|---|---|
产品名称 |
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide |
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R)-3,6-dihydroxy-2-methyloxan-4-yl]benzamide |
InChI |
InChI=1S/C13H17NO4/c1-8-12(16)10(7-11(15)18-8)14-13(17)9-5-3-2-4-6-9/h2-6,8,10-12,15-16H,7H2,1H3,(H,14,17)/t8-,10-,11?,12+/m1/s1 |
InChI 键 |
AUQYLAKMWJNZTO-VJPOPMDVSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H](CC(O1)O)NC(=O)C2=CC=CC=C2)O |
SMILES |
CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O |
规范 SMILES |
CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O |
同义词 |
3-(Benzoylamino)-2,3,6-trideoxy-D-lyxo-hexopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



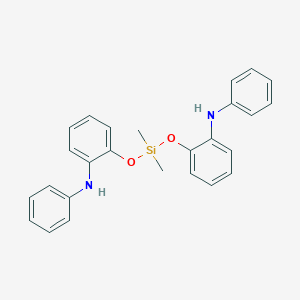
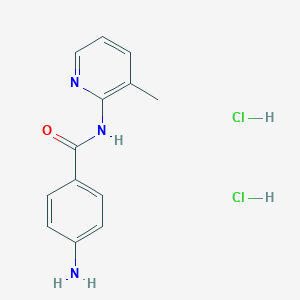
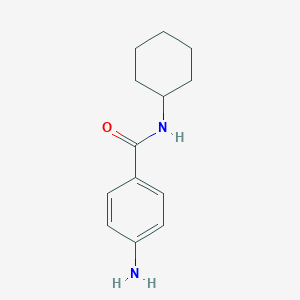
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
